(2S)-2-ethylaziridine
CAS No.: 45348-51-4
Cat. No.: VC11592241
Molecular Formula: C4H9N
Molecular Weight: 71.12 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 45348-51-4 |
---|---|
Molecular Formula | C4H9N |
Molecular Weight | 71.12 g/mol |
IUPAC Name | (2S)-2-ethylaziridine |
Standard InChI | InChI=1S/C4H9N/c1-2-4-3-5-4/h4-5H,2-3H2,1H3/t4-/m0/s1 |
Standard InChI Key | CSWPOLMVXVBCSV-BYPYZUCNSA-N |
Isomeric SMILES | CC[C@H]1CN1 |
Canonical SMILES | CCC1CN1 |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
(2S)-2-Ethylaziridine (CAS 2549-67-9) belongs to the aziridine family, a class of strained three-membered heterocycles consisting of two carbon atoms and one nitrogen atom . The compound’s core structure is defined by bond angles of approximately 60°, significantly smaller than the typical tetrahedral bond angle of 109.5°, resulting in substantial angle strain . This strain influences the compound’s reactivity, particularly in ring-opening reactions that are central to its utility in organic synthesis.
The ethyl group at the C-2 position introduces steric bulk, which affects both the compound’s physical properties and its interactions in chemical reactions. The stereochemistry at this position is critical; the (2S)-configuration determines the spatial arrangement of substituents, enabling enantioselective transformations .
Electronic and Steric Effects
The nitrogen atom in aziridine exhibits reduced basicity compared to acyclic amines, with a pKa of 7.9 for the conjugate acid . This is attributed to the increased s-character of the nitrogen’s lone pair, a consequence of the ring’s strain. The ethyl substituent further modulates electronic properties through inductive effects, slightly enhancing electron density at the nitrogen.
Synthesis Methodologies
Enantioselective Synthesis
The preparation of enantiomerically pure 2-alkylaziridines has been achieved via selective reduction of 2-vinylaziridines. Lee et al. (2009) demonstrated that hydrogenation of (S)-2-vinylaziridine derivatives using palladium catalysts produces (2S)-2-alkylaziridines with high enantiomeric excess (ee >95%) . For instance, the reduction of (S)-2-vinylaziridine with H₂ and Pd/C yields (2S)-2-ethylaziridine in 83% yield . This method’s success hinges on the stereochemical retention during hydrogenation, a phenomenon facilitated by the rigid aziridine ring.
Physical and Chemical Properties
Thermodynamic Data
Key physical properties of (2S)-2-ethylaziridine, derived from experimental analogs and computational models, include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₉N | |
Molecular Weight | 71.121 g/mol | |
Density | 0.818 g/cm³ | |
Boiling Point | 70.1°C at 760 mmHg | |
LogP (Octanol-Water) | 0.697 |
The compound’s low boiling point and moderate lipophilicity (LogP = 0.697) suggest volatility and limited water solubility, consistent with its alkylaziridine classification .
Spectroscopic Characterization
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NMR: The H NMR spectrum typically shows a triplet for the ethyl group’s methyl protons (δ 1.0–1.2 ppm) and a multiplet for the aziridine ring protons (δ 2.5–3.0 ppm) .
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IR: Stretching vibrations at 3300 cm⁻¹ (N-H) and 1150 cm⁻¹ (C-N) confirm the aziridine structure .
Applications in Organic Synthesis and Industry
Pharmaceutical Intermediates
(2S)-2-Ethylaziridine serves as a precursor to β-amino alcohols and unnatural amino acids, which are pivotal in drug design. Ring-opening reactions with nucleophiles (e.g., water, alcohols) proceed regioselectively at the less substituted carbon, yielding products with retained stereochemistry . For example, hydrolysis produces (2S)-2-ethylaminoethanol, a building block for β-blockers .
Polymer Chemistry
Aziridine derivatives are widely used to synthesize polyethylenimines (PEIs), which act as crosslinking agents in coatings and adhesives . The ethyl group in (2S)-2-ethylaziridine enhances polymer hydrophobicity, making it suitable for waterproof coatings.
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